molecular formula C15H20N2O5 B051363 (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid CAS No. 943449-15-8

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid

Cat. No. B051363
M. Wt: 308.33 g/mol
InChI Key: JCPCVUPCEXUFGD-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid and related compounds involves multiple steps, including protection and deprotection of functional groups, and the establishment of chiral centers. Techniques such as alkylation, esterification, and coupling reactions are commonly employed. For instance, a facile synthesis method for an orthogonally protected boronic acid analog of aspartic acid, which shares a similar synthesis pathway, has been developed through selective cleavage and coupling using mixed anhydride methods (Hsiao, 1998). Moreover, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adjustment of reaction conditions to achieve desired stereoselectivity (Bakonyi et al., 2013).

Molecular Structure Analysis

Molecular structure analysis involves studying the conformation and stereochemistry of the molecule. The crystal structure of related compounds reveals insights into the conformation-stabilizing function of weak intermolecular bonding and the orientation of functional groups (Kozioł et al., 2001). Such analyses are crucial for understanding the reactivity and interaction of the molecule with other compounds.

Chemical Reactions and Properties

The chemical reactions involving (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid often revolve around its functional groups. These include reactions for the introduction of the Boc protecting group, which is a common strategy in peptide synthesis to protect amino groups (Heydari et al., 2007). The compound's ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and specific rotation, are determined by their molecular structure. These properties are essential for the compound's application in synthesis and its handling in laboratory settings. Unfortunately, specific data on these properties for (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid are not detailed in the provided references.

Chemical Properties Analysis

Chemical properties include reactivity with different reagents, stability under various conditions, and the compound's behavior in chemical reactions. The tert-butoxycarbonyl (Boc) group, for example, is known for its ease of introduction and removal under mild conditions, making it an excellent protecting group for amines (Sakaitani & Ohfune, 1990). The chemical versatility of the Boc group is instrumental in the synthesis of complex molecules.

Scientific Research Applications

Flavor Compound Production in Foods

Branched aldehydes, derived from amino acids, are pivotal in flavoring many food products, both fermented and non-fermented. The metabolic pathways for the production and degradation of these compounds, including 2-methyl propanal and 2- and 3-methyl butanal, have been extensively studied. These aldehydes contribute significantly to the flavor profile of various foods, underlining the importance of understanding their generation for controlled flavor formation (Smit, Engels, & Smit, 2009).

Bioactive Compound Synthesis

Research on naturally occurring neo fatty acids, neo alkanes, and their derivatives, including synthetic compounds containing tertiary butyl groups, highlights their potential as antioxidants, and for anticancer, antimicrobial, and antibacterial applications. These compounds demonstrate the significant prospects for future chemical preparations, revealing the broad applicability of tert-butyl based compounds in various scientific and industrial contexts (Dembitsky, 2006).

Environmental Biodegradation

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been explored, identifying microorganisms capable of degrading ETBE through aerobic processes. This research provides insights into the microbial pathways and potential for bioaugmentation and biostimulation strategies in mitigating environmental contamination by tert-butyl ethers (Thornton et al., 2020).

Industrial and Pharmaceutical Applications

The broad utility of carboxylic acids, including those with tert-butyl groups, extends to their role as precursors for a variety of industrial chemicals. Research into the inhibitory effects of carboxylic acids on microbial biocatalysts underlines their potential in biorenewable fuel and chemical production, offering pathways for engineering more robust microbial strains (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves predicting potential future research directions, such as new synthetic methods, applications, or modifications of the compound.


Please note that this is a general approach and the specific details would depend on the particular compound and the available research on it. For “(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid”, more specific information may be available in scientific literature or databases not currently accessible to me. It may be beneficial to consult a chemist or a scientific database for more detailed information.


properties

IUPAC Name

(2S)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPCVUPCEXUFGD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid

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